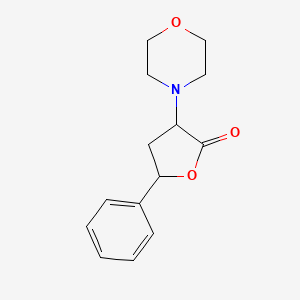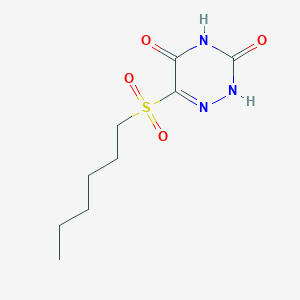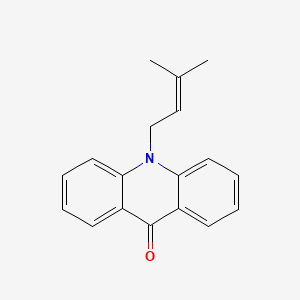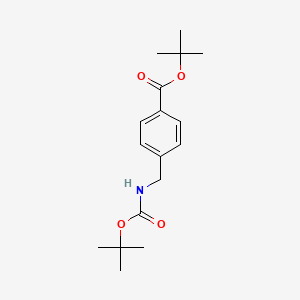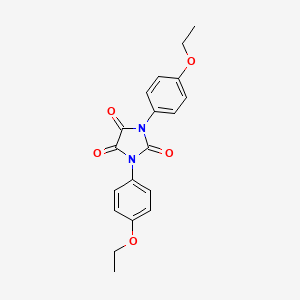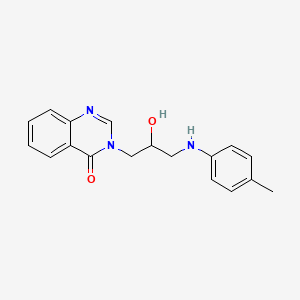
1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolidinone ring. Another method includes the use of 2-chloro-4-fluorobenzoyl chloride with hydrazine hydrate, leading to the formation of the desired compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves solvent-free methods to enhance yield and reduce environmental impact. For instance, ball milling techniques have been employed to synthesize similar compounds, providing an efficient and green alternative to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and bromine are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylpyrazolidinones.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)pyrazolidin-3-one
- 1-(2-Fluorophenyl)pyrazolidin-3-one
- 1-(4-Fluorophenyl)pyrazolidin-3-one
Comparison: 1-(2-Chloro-4-fluorophenyl)pyrazolidin-3-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ringThe combination of these substituents can also influence the compound’s pharmacological properties, making it a valuable intermediate in various synthetic pathways .
Propiedades
Número CAS |
183586-08-5 |
|---|---|
Fórmula molecular |
C9H8ClFN2O |
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
1-(2-chloro-4-fluorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8ClFN2O/c10-7-5-6(11)1-2-8(7)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14) |
Clave InChI |
NOHKKLUXIAKNEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(NC1=O)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


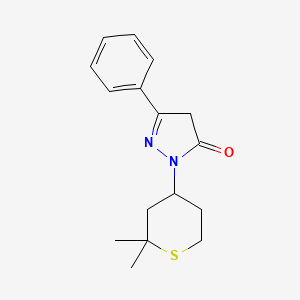
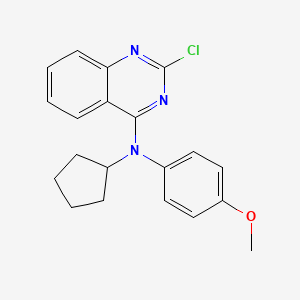



![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
